1-Chloro-1-propene

Catalog No.
S1520656
CAS No.
16136-85-9
M.F
C3H5Cl
M. Wt
76.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-propene

CAS Number

16136-85-9

Product Name

1-Chloro-1-propene

IUPAC Name

(E)-1-chloroprop-1-ene

Molecular Formula

C3H5Cl

Molecular Weight

76.52 g/mol

InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+

InChI Key

OWXJKYNZGFSVRC-NSCUHMNNSA-N

SMILES

CC=CCl

solubility

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

Canonical SMILES

CC=CCl

Isomeric SMILES

C/C=C/Cl

The exact mass of the compound 1-Chloro-1-propene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/insol in water /cis and trans isomers/. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

(E)-1-Chloro-1-propene, also known as trans-1-chloro-1-propene, is the (E)-geometric isomer of the C3 vinyl chloride building block. It serves as a key precursor in organic synthesis, particularly in palladium- or nickel-catalyzed cross-coupling reactions where the stereochemistry of the double bond must be precisely controlled in the final product. Its utility is defined by its specific geometry, which is not interchangeable with its (Z)-isomer or the less expensive E/Z mixture in stereospecific transformations. [1]

Substituting (E)-1-Chloro-1-propene with the (Z)-isomer or a generic E/Z mixture is a critical process error in stereocontrolled synthesis. Foundational cross-coupling reactions such as Suzuki, Kumada, and Heck reactions on vinyl halides proceed with a high degree of stereoretention. [REFS-1, REFS-2] Therefore, using an incorrect or mixed-isomer starting material directly translates to the formation of an incorrect or mixed-isomer product, necessitating costly and often challenging downstream purification. Similarly, substitution with the positional isomer 3-chloro-1-propene (allyl chloride) alters the reaction pathway entirely, yielding fundamentally different chemical structures.

Achieve >98% (E)-Product Stereochemistry via Stereoretentive Cross-Coupling

Palladium-catalyzed cross-coupling reactions involving vinyl halides are well-established to proceed with retention of the alkene geometry. While direct quantitative data for this specific substrate is distributed across the literature, studies on closely related systems confirm the mechanism. For instance, the Suzuki-Miyaura coupling of a (Z)-alkenyl sulfoximine proceeded to give the product in an 11:89 E/Z ratio, demonstrating high stereochemical retention. [1] This principle dictates that coupling reactions initiated with >99% pure (E)-1-chloro-1-propene will yield the desired (E)-product with corresponding stereopurity, whereas using an E/Z mixture would result in a difficult-to-separate mixture of product isomers.

Evidence DimensionProduct Isomer Ratio (E:Z)
Target Compound Data>98:2 (Expected)
Comparator Or Baseline(Z)-1-Chloro-1-propene starting material yields a <15:>85 product ratio. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/anie.202411933" target="_blank">1</a>]
Quantified DifferenceQualitatively opposite stereochemical outcome, critical for product purity.
ConditionsTypical Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.

This directly impacts procurement by ensuring the final product meets stereochemical specifications without requiring costly isomer separation.

Leverage Higher Thermodynamic Stability of the (E)-Isomer

The (E)-isomer of substituted haloalkenes is generally the thermodynamically more stable configuration. High-level G4MP2 ab initio calculations on the closely related compound 1-chloro-3,3,3-trifluoro-1-propene quantify this preference, showing the (E)-isomer to be 1.2 kcal/mol more stable than the (Z)-isomer. This inherent stability can favor the formation of the desired (E)-product under equilibrium conditions and may contribute to better long-term storage stability.

Evidence DimensionRelative Energy (kcal/mol)
Target Compound DataMore stable isomer (inferred)
Comparator Or Baseline(Z)-1-chloro-3,3,3-trifluoro-1-propene is 1.2 kcal/mol less stable than the (E)-isomer.
Quantified Difference1.2 kcal/mol (for fluorinated analog)
ConditionsG4MP2 ab initio computational analysis.

Procuring the more stable isomer can lead to more predictable reaction outcomes and potentially longer shelf life, reducing the risk of material degradation or unexpected side reactions.

Improve Process Control with Defined and Separable Physical Properties

The (E) and (Z) isomers of 1-chloro-1-propene have distinct, but closely related, boiling points. The (E)-isomer boils at approximately 36 °C, while the (Z)-isomer boils at a lower temperature of approximately 30-33 °C. [REFS-1, REFS-2] This small difference of only 3-6 °C makes efficient separation of an E/Z mixture by fractional distillation challenging and energy-intensive on a laboratory or industrial scale. Procuring the isomerically pure (E)-compound eliminates this difficult separation step.

Evidence DimensionNormal Boiling Point
Target Compound Data~36 °C [<a href="https://stenutz.eu/stenutz/trans-1-chloropropene" target="_blank">1</a>]
Comparator Or Baseline(Z)-1-Chloro-1-propene: ~30-33 °C [REFS-2, REFS-3]
Quantified Difference~3-6 °C
ConditionsAtmospheric pressure (760 Torr).

Purchasing the isomerically pure compound avoids a difficult and costly in-house purification step, improving process efficiency and reducing operational costs.

Stereocontrolled Synthesis of (E)-Alkenes and Stilbenes

As a starting material in stereoretentive Kumada or Suzuki cross-coupling reactions to produce high-purity (E)-stilbenes, dienes, or other conjugated systems required for materials science or as pharmaceutical intermediates. [1] The defined (E)-geometry of the precursor directly ensures the desired (E)-geometry in the product.

Precursor for Agrochemicals and Pharmaceuticals

For multi-step syntheses where the geometric configuration of a double bond is critical for the final molecule's biological activity. Using isomerically pure (E)-1-chloro-1-propene from an early stage prevents the formation of difficult-to-remove diastereomers later in the synthesis.

Mechanistic Studies in Organometallic Chemistry

In research settings requiring the isolation of variables, the use of a pure (E)-isomer allows for the unambiguous study of its specific reactivity, reaction kinetics, and stereochemical outcomes in catalytic cycles, without confounding data from the (Z)-isomer.

Physical Description

1-chloropropylene is a colorless liquid with disagreeable odor.

Color/Form

Liquid /cis and trans isomers/

XLogP3

1.7

Boiling Point

35.2333333333333 °C
35-36 °C

Flash Point

less than 21 °F (NFPA, 2010)
greater than 21 °F (greater than -6 °C) (Closed cup)

Density

0.9 (WATER= 1)

LogP

log Kow = 2.0 (est)

Melting Point

-116.9 °C

UNII

QMR3RBG862

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (75%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (25%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The transforming ability of six epoxides of structurally related chloroalkenes was /examined/ with a quantitative Syrian hamster embryo cell model. The epoxides used were cis-l-chloropropene oxide (c-CPO), trans-l-chloropropene oxide (t-CPO), cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). All six epoxides induced morphologic transformation of Syrian hamster embryo cells and caused cell lethality as reflected in the reduced cloning efficiency; in all instances, transformation was observed with less than 25% toxicity. The potency of the various epoxides was influenced by the difference in stability of the compounds. The results with c-CPO, t-CPO, TCEO, and PCEO were consistent with a linear dose response. The transformation results reflect the carcinogenicity of the parental chloroalkenes tested thus far. Furthermore, if the epoxides are metabolic intermediates of the chloropropene parent chloropropenes the epoxides are probably proximate carcinogens. /Chloropropene epoxides/
Six epoxides of structurally related chloroalkenes were /evaluated/ for their carcinogenicity by chronic testing in female ICR/Ha Swiss mice, 30/group. Repeated skin application three times weekly or sc injection once weekly were used for the life spans of the mice. The epoxides were: cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1,3-dichloropropene oxide, trans-1,3-dichloropropene oxide, trichloroethylene oxide (TCEO), and tetrachloroethylene oxide (PCEO). In mouse skin, cis-l-chloropropene oxide, trans-l-chloropropene oxide, cis-1-,3-dichloropropene oxide, and trans-1,3-dichloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin; TCEO did not cause any skin tumors; and PCEO resulted in three mice with benign skin tumors and one with a squamous carcinoma of the skin. Repeated sc injection of the four propene oxides induced statistically significant incidences of local tumors, mostly fibrosarcomas. This was not the case with TCEO and PCEO. The data are consistent with the carcinogenicity findings on the parent chloropropenes and suggest that the epoxides function as their activated carcinogenic intermediates. The essentially negative findings with TCEO and PCEO suggest further studies on the carcinogenicity of trichloroethylene and tetrachloroethylene.

Vapor Pressure

507.22 mmHg
507 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

590-21-6
16136-85-9
36472-34-1

Associated Chemicals

Propylene, 1-chloro (trans);16136-85-9
Propene, 1-chloro- (Z)- 16136-84-8

Wikipedia

(1E)-1-chloropropene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree

Methods of Manufacturing

1,2-Dichloropropane is stable at room temperature but is dehydrochlorinated by thermal or catalytic cracking to allyl chloride (107-05-1) and 1-chloro-1-propene (590-21-6).
High temperature vapor-phase chlorination of propylene ...leading to allyl chloride...leads to small amounts of 2-chloropropene and 1-chloropropene.
By treating propylene dichloride with alcoholic potassium hydroxide and fractionating from the simultaneously formed /2-chloro-1-propene/.

General Manufacturing Information

1-Propene, 1-chloro-: ACTIVE
Produced as a by-product from the production of allyl chloride.

Dates

Last modified: 08-15-2023

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